![molecular formula C20H25ClN2O3S B2995987 N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 953154-90-0](/img/structure/B2995987.png)
N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide
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Overview
Description
The compound “N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide” is a complex organic molecule. It contains a benzylpiperidine group, which is often found in pharmaceutical compounds . The molecule also contains a sulfonamide group, which is a common functional group in medicinal chemistry known for its antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzylpiperidine group might be involved in reactions with acids or bases, while the sulfonamide group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
Analgesic Research
This compound has been studied as a starting material in the synthesis of new analgesics derived from Fentanyl . The aim is to develop compounds with potent analgesic activity while reducing side effects associated with long-term opioid usage. The research focuses on addressing neuropathic pain and improving the quality of pain management.
Crystallography
The crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide , a related compound, has been determined, revealing four crystallographically unique molecules in the asymmetric unit . This study provides valuable insights into the molecular conformation and pseudo-symmetry, which are crucial for understanding the compound’s interactions and stability.
Chemo-Sensor Development
A derivative of this compound has been used to create a new Schiff base that acts as a “turn-on” chemo-sensor for Cu2+ ions . This application is significant in analytical chemistry, biology, and environmental science for the detection of copper ions, which are essential but can be toxic in high concentrations.
Neurodegenerative Disease Research
The compound’s derivatives are being explored for their potential role in monitoring and possibly treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The focus is on understanding how these compounds interact with biological systems and affect neurological pathways.
Opioid Alternative Development
Continuing from its analgesic research, this compound is part of efforts to synthesize alternatives to traditional opioids . The goal is to find new pain relief options that do not lead to addiction or cause severe side effects.
Molecular Interaction Studies
The compound’s unique structure allows researchers to study molecular interactions, especially hydrogen bonding and molecular conformations . These studies are fundamental in drug design and development, helping to predict how a drug will behave in the body.
Pharmacokinetics
Research into the pharmacokinetics of this compound and its derivatives can provide insights into absorption, distribution, metabolism, and excretion (ADME) properties . This information is critical for optimizing dosage and delivery methods for potential medications.
Synthetic Chemistry
The compound serves as a key intermediate in synthetic chemistry, particularly in the synthesis of complex molecules for pharmaceutical applications . Its versatility in reactions makes it a valuable subject for chemical synthesis studies.
Mechanism of Action
Target of Action
The primary target of N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-5-chloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-26-19-8-7-18(21)13-20(19)27(24,25)22-14-16-9-11-23(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXFUTCZEHYCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide |
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